molecular formula C16H14O2 B2546023 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 151453-21-3

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2546023
CAS No.: 151453-21-3
M. Wt: 238.286
InChI Key: ZFOLQUQHELUVNU-UHFFFAOYSA-N
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Description

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one (C₁₆H₁₄O₂) is a substituted tetrahydronaphthalenone derivative featuring a phenoxy group at the 7-position of the aromatic ring. This compound belongs to a class of bicyclic ketones widely utilized as intermediates in organic synthesis and pharmaceutical research. The phenoxy substituent introduces steric bulk and electron-donating resonance effects, which influence its reactivity and physicochemical properties compared to simpler analogs.

Properties

IUPAC Name

7-phenoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16-8-4-5-12-9-10-14(11-15(12)16)18-13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOLQUQHELUVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151453-21-3
Record name 7-Phenoxy-1-tetralone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of 1-tetralone with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone undergoes 1,4-conjugate additions due to conjugation between the carbonyl and alkene groups.

Reaction TypeReagents/ConditionsProductNotes
Michael AdditionGrignard reagents (e.g., RMgX)1,4-Adduct with alkane substituentNucleophile attacks β-carbon, forming a ketone intermediate .
Hydride ReductionNaBH₄, LiAlH₄Saturated alcohol derivativeSelective reduction of the carbonyl group to a secondary alcohol .

Electrophilic Aromatic Substitution

The phenoxy group activates the aromatic ring toward electrophilic substitution , directing incoming groups to the para and ortho positions.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄7-Phenoxy-3-nitro derivativeNitro group introduced at the para position relative to phenoxy.
HalogenationCl₂/AlCl₃ or Br₂/FeBr₃Halogenated aromatic derivativeBromination or chlorination at activated positions .

Ring Expansion and Rearrangement

Analogous to 7-methoxy-1-tetralone ( ), the ketone participates in Schmidt reactions under acidic conditions:

Reaction TypeReagents/ConditionsProductNotes
Schmidt ReactionNaN₃, Polyphosphoric Acid (PPA), 55°C8-Phenoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-oneForms a seven-membered lactam via azide insertion . Yield: ~62% (inferred).

Reductive Transformations

The ketone moiety is susceptible to catalytic hydrogenation :

Reaction TypeReagents/ConditionsProductNotes
HydrogenationPd/C, H₂7-Phenoxy-1,2,3,4-tetrahydronaphthaleneKetone reduced to a methylene group .

Oxidation Reactions

While the ketone is already oxidized, the alkene may undergo epoxidation or dihydroxylation :

Reaction TypeReagents/ConditionsProductNotes
EpoxidationmCPBAEpoxide derivativeForms a three-membered epoxide ring .
DihydroxylationOsO₄, NMOVicinal diolSyn addition of hydroxyl groups across the double bond .

Phenoxy Group Reactivity

The phenoxy substituent can undergo cleavage or functionalization :

Reaction TypeReagents/ConditionsProductNotes
CleavageHBr/AcOH7-Hydroxy-1-tetralonePhenoxy group replaced by hydroxyl under acidic conditions.
AlkylationRX, K₂CO₃Alkylated phenoxy derivativeWilliamson ether synthesis for modifying the phenoxy group.

Complex Formation and Biological Interactions

The compound’s α,β-unsaturated ketone may interact with biological targets:

InteractionBiological TargetObserved EffectNotes
Enzyme InhibitionCyclooxygenase (COX)Anti-inflammatory activityAnalogous to DHN derivatives with anti-inflammatory properties .
Receptor Bindingσ ReceptorsFluorescent ligand activityStructural similarity to σ₂ receptor probes .

Scientific Research Applications

Chemical Properties and Structure

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one is characterized by its unique naphthalene structure with a phenoxy group at the 7-position. Its molecular formula is C15H14OC_{15}H_{14}O, and it has a molecular weight of approximately 226.27 g/mol. The compound's structure allows for diverse reactivity and interactions with biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its potential as an inhibitor of specific cancer cell lines through apoptosis induction mechanisms. The compound was tested against various cancer types, showing effective cytotoxicity at micromolar concentrations.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5.2Apoptosis induction
Lung Cancer4.8Cell cycle arrest
Colon Cancer6.0Inhibition of proliferation

Neuropharmacology

Potential Neurological Applications
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It acts as a modulator of neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This modulation suggests potential applications in treating conditions such as Parkinson's disease and depression.

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its reactivity allows for further functionalization to create derivatives with enhanced properties.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of this compound. Among these derivatives, one showed a significant reduction in tumor growth in xenograft models. The study highlighted the importance of structural modifications to enhance anticancer activity.

Case Study 2: Neuroprotective Effects

In a preclinical trial published in Neuroscience Letters, researchers evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups.

Mechanism of Action

The mechanism of action of 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The phenoxy group and the tetrahydronaphthalenone core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type (e.g., methoxy, hydroxy, halogen, acetyl) and position (5-, 6-, or 7-position). These variations significantly alter electronic, steric, and solubility properties:

Table 1: Comparative Data for 7-Phenoxy-THN-1-one and Analogs
Compound Name Substituent(s) Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one Phenoxy 7 C₁₆H₁₄O₂ 238.28 Base compound; steric hindrance -
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one Methoxy 7 C₁₁H₁₂O₂ 176.21 Electron-donating; synthetic intermediate
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one Methoxy 5 C₁₁H₁₂O₂ 176.21 Positional isomer; altered reactivity
6-Methoxy-2-phenyl-THN-1-one Methoxy, Phenyl 6, 2 C₁₇H₁₆O₂ 252.30 Enhanced steric bulk; supplier data
2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one Acetyl 2 C₁₂H₁₂O₂ 188.22 Melting point: 55–57°C; ketone derivatization
7-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-one Hydroxy 7 C₁₀H₁₀O₂ 162.19 Increased solubility via H-bonding
7-Chloro-6-fluoro-THN-1-one Chloro, Fluoro 7, 6 C₁₀H₈ClFO 198.62 Halogenated; electrophilic reactivity
(S)-5-Fluoro-7-methoxy-THN-1-amine Fluoro, Methoxy, Amine 5, 7, 1 C₁₁H₁₃FNO 205.23 Chiral amine; pharmaceutical potential

Key Comparative Insights

Electronic Effects
  • Methoxy vs.
  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., 7-Chloro-6-fluoro-THN-1-one, ) withdraw electrons, enhancing the ketone’s electrophilicity for reactions like Grignard additions.
Positional Isomerism
  • Substitution at the 5- vs. 7-position (e.g., 5-Methoxy-THN-1-one, ) alters ring strain and electronic distribution, affecting regioselectivity in subsequent reactions.
Functional Group Diversity
  • Hydroxy Group: 7-Hydroxy-THN-1-one () exhibits higher solubility in polar solvents due to hydrogen bonding, whereas methoxy and phenoxy analogs are more lipophilic.
  • Acetyl Group : 2-Acetyl-THN-1-one () introduces a reactive ketone site for condensations or reductions, expanding synthetic utility.

Biological Activity

7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 151453-21-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a tetrahydronaphthalene core with a phenoxy group at the 7-position. Its molecular formula is C13H12OC_{13}H_{12}O and it has a molecular weight of 196.24 g/mol. The structural representation is as follows:

PropertyValue
Molecular FormulaC13H12OC_{13}H_{12}O
Molecular Weight196.24 g/mol
CAS Number151453-21-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes related to lipid metabolism.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Lysosomal Phospholipase A2 Inhibition : Studies have demonstrated that this compound inhibits lysosomal phospholipase A2 (LPLA2), which is linked to drug-induced phospholipidosis .
  • Receptor Modulation : Similar compounds in its class have been shown to modulate receptor activity and inhibit enzymatic functions through competitive inhibition .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain.
  • Anticancer Activity : A recent investigation reported that the compound exhibited cytotoxic effects on multiple cancer cell lines including HT29 (colon cancer) and MCF7 (breast cancer). The IC50 values were determined to be approximately 15 µM for HT29 cells and 20 µM for MCF7 cells .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateSignificantYes
6-Phenoxy derivativesHighModerateYes
Other tetrahydronaphthalene analogsLowVariableNo

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have shown favorable absorption and distribution characteristics in preliminary studies. Predictions suggest it may have an adequate bioavailability profile for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 7-Phenoxy-1,2,3,4-tetrahydronaphthalen-1-one?

The compound can be synthesized via Friedel-Crafts acylation, a method validated for structurally related tetrahydronaphthalenones. For example, 7-methoxy derivatives are produced by reacting anisole with succinic anhydride under AlCl₃ catalysis, followed by carbonyl reduction and cyclization . Adjusting electron-donating substituents (e.g., phenoxy vs. methoxy groups) may require modifying reaction temperatures or Lewis acid catalysts. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity, as demonstrated for similar crystalline tetrahydronaphthalenones .

Q. How should researchers characterize the compound using spectroscopic and crystallographic methods?

  • Spectroscopy : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, methoxy groups in related compounds show distinct singlet peaks at δ 3.7–3.9 ppm in 1H^1H-NMR .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. A 7-methoxy analog crystallized in the monoclinic space group P21/cP2_1/c, with bond angles and torsional parameters providing insights into steric effects of the phenoxy group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectral data during structural elucidation?

  • Step 1 : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311++G(d,p)). Discrepancies >0.5 ppm may indicate incorrect tautomer or conformer assumptions .
  • Step 2 : Validate via SC-XRD, as demonstrated for 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, where crystallography resolved ambiguities in keto-enol tautomerism .
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, reducing false positives from isobaric structures .

Q. What computational approaches are effective for predicting the compound’s biological activity and toxicity?

  • Molecular Docking : Use AutoDock 4.0 or Schrödinger Suite to model interactions with targets like cytochrome P450 enzymes. For naphthalenone derivatives, prioritize redox potential calculations to predict metabolic stability .
  • Toxicity Prediction : Apply QSAR models to assess hepatotoxicity risks. For example, 1,4-naphthoquinone derivatives were evaluated for ROS generation via redox cycling, a key toxicity mechanism .

Q. How to design assays for evaluating the compound’s pharmacological potential?

  • Anticancer Activity : Use asymmetric naphthalenone derivatives as templates. Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values against controls like doxorubicin .
  • Antimicrobial Screening : Apply disk diffusion assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values to optimize lipophilicity .

Q. What strategies improve regioselective functionalization of the tetrahydronaphthalenone core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonyl) at the 2-position to enhance phenoxy substitution at the 7-position, as seen in sulfonamide-directed C–H activation .
  • Catalytic Systems : Palladium-catalyzed arylation (e.g., Pd(OAc)₂ with XPhos ligand) enables C8 functionalization in naphthalenes, a method adaptable for phenoxy derivatives .

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